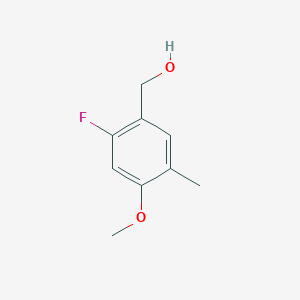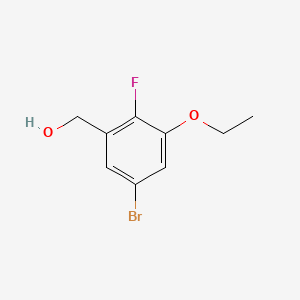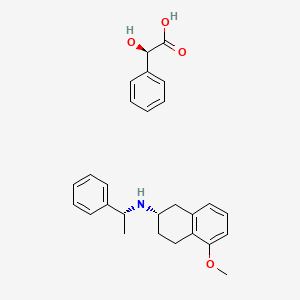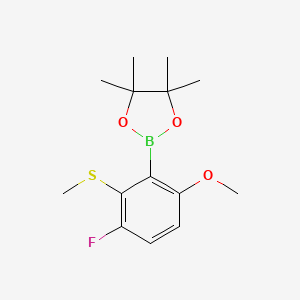
2-(3-Fluoro-6-methoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-6-methoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of functional groups, including a fluoro, methoxy, and methylthio substituent on the phenyl ring, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-6-methoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-6-methoxy-2-(methylthio)phenylboronic acid.
Formation of Boronic Ester: The boronic acid is reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene under reflux conditions to form the boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution with strong nucleophiles such as amines or thiols.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols.
Coupling: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., ethanol, water).
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted phenyl derivatives.
Coupling: Biaryl or styrene derivatives.
科学的研究の応用
2-(3-Fluoro-6-methoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.
Medicine: Exploration in drug discovery and development for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-(3-Fluoro-6-methoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product.
類似化合物との比較
Similar Compounds
- 3-Fluoro-6-methoxy-2-(methylthio)phenylboronic acid
- 3-Fluoro-6-methoxy-2-(methoxymethyl)phenylboronic acid
Uniqueness
2-(3-Fluoro-6-methoxy-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of fluoro, methoxy, and methylthio substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the boronic ester group also makes it highly valuable in cross-coupling reactions, distinguishing it from other similar compounds.
特性
分子式 |
C14H20BFO3S |
|---|---|
分子量 |
298.2 g/mol |
IUPAC名 |
2-(3-fluoro-6-methoxy-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3S/c1-13(2)14(3,4)19-15(18-13)11-10(17-5)8-7-9(16)12(11)20-6/h7-8H,1-6H3 |
InChIキー |
BOYIGHXHTDTLQS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2SC)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
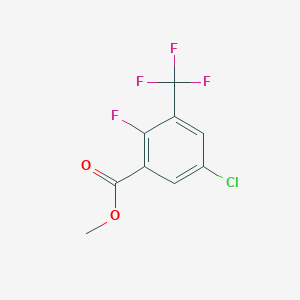
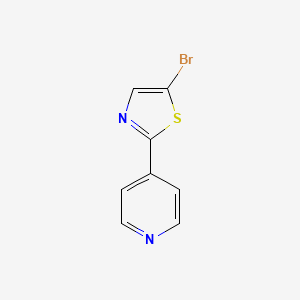


![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
